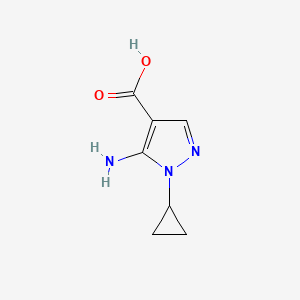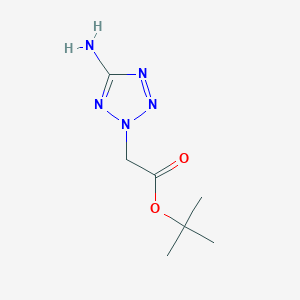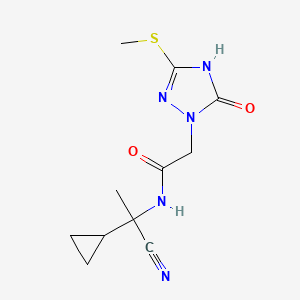![molecular formula C18H15N3OS B2603656 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-28-3](/img/structure/B2603656.png)
2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It is not widely documented, but it is related to a class of compounds known as indoles . Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as annulation or cyclization . For instance, a related compound was synthesized based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthetic Methodologies : The compound has been involved in various synthetic routes to generate pyrimido[5,4-b]indole derivatives. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates and isothiocyanates have led to the formation of various pyrimido[5,4-b]indole derivatives, highlighting the compound's utility in the synthesis of complex heterocyclic structures (Shestakov et al., 2009).
Functionalization and Reactivity : The compound's reactivity has been explored in contexts like the alkylation at sulfur atoms, showcasing its versatility in chemical transformations and the synthesis of thioxo derivatives. This reactivity underpins the potential for creating a variety of bioactive molecules and materials with specific properties (Shestakov et al., 2009).
Potential Biological Applications
Anti-inflammatory Activities : Some derivatives related to the compound have been synthesized and evaluated for their anti-inflammatory activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have shown moderate anti-inflammatory activity, indicating the potential of 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one derivatives in medicinal chemistry applications (Tozkoparan et al., 1999).
Antimicrobial and Antitumor Activities : The structural motifs derived from this compound have been investigated for antimicrobial and antitumor activities, underscoring the significance of such compounds in the development of new therapeutic agents. For example, novel antimicrobial additives based on pyrimidine derivatives have shown very good antimicrobial effects when incorporated into polyurethane varnishes and printing ink paste (El‐Wahab et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have anti-tumor activity , suggesting that this compound may also target cancer cells.
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner . This implies that 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one may interact with its targets in cancer cells, leading to changes that inhibit cell proliferation.
Biochemical Pathways
Given its potential anti-tumor activity , it is likely that this compound affects pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-21-17(22)16-15(13-9-5-6-10-14(13)19-16)20-18(21)23-11-12-7-3-2-4-8-12/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTFXQXAGARZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(Dimethylamino)pyridin-4-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2603576.png)
![Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2603578.png)
![4-cyano-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2603579.png)
![2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2603580.png)


![2-(4-Chlorophenoxy)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2603584.png)
![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2603585.png)




![2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2603593.png)
